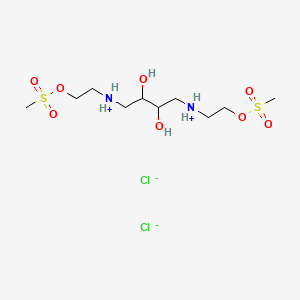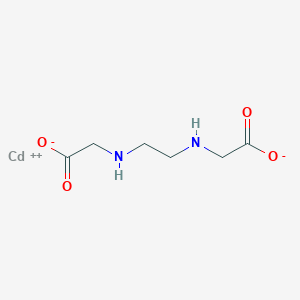
Ammonium metaphosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ammonium metaphosphate is an inorganic compound with the chemical formula NH₄PO₃ . It is a white, crystalline solid that is slightly hygroscopic and does not form clumps. This compound is primarily used in high-concentration nitrogen-phosphorus fertilizers due to its high nutrient content.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Ammonium metaphosphate can be synthesized through the reaction of phosphoric acid with ammonia . The reaction typically involves the following steps:
- The mixture is then heated to remove water, resulting in the formation of this compound.
Phosphoric acid: is treated with .
Industrial Production Methods: In industrial settings, this compound is produced by reacting phosphoric acid with ammonium hydroxide under controlled conditions. The reaction is carried out in large reactors, and the product is then dried and granulated for use in fertilizers.
Análisis De Reacciones Químicas
Types of Reactions: Ammonium metaphosphate undergoes various chemical reactions, including:
Hydrolysis: When exposed to water, it hydrolyzes to form and .
Thermal Decomposition: Upon heating, it decomposes to form and .
Reaction with Bases: It reacts with strong bases like to form and .
Common Reagents and Conditions:
Water: For hydrolysis reactions.
Heat: For thermal decomposition.
Strong Bases: For substitution reactions.
Major Products:
- Ammonium dihydrogen phosphate
- Phosphoric acid
- Sodium metaphosphate
- Ammonia
Aplicaciones Científicas De Investigación
Ammonium metaphosphate has a wide range of applications in scientific research, including:
- Chemistry: Used as a precursor for the synthesis of other phosphate compounds and as a reagent in various chemical reactions.
- Biology: Employed in the preparation of buffer solutions and as a nutrient source in microbial culture media.
- Medicine: Investigated for its potential use in drug delivery systems and as a component in certain pharmaceutical formulations.
- Industry: Utilized in the production of flame retardants, fertilizers, and as a corrosion inhibitor in metal treatment processes.
Mecanismo De Acción
The mechanism by which ammonium metaphosphate exerts its effects involves the release of phosphate ions upon hydrolysis. These ions can participate in various biochemical and chemical processes. In flame retardants, for example, the compound decomposes to form a protective char layer that inhibits the spread of flames. In fertilizers, the released phosphate ions are readily absorbed by plants, promoting growth and development.
Comparación Con Compuestos Similares
- Ammonium phosphate
- Ammonium polyphosphate
- Monoammonium phosphate
- Diammonium phosphate
Comparison:
- Ammonium metaphosphate is unique in its ability to form long-chain polyphosphate structures, which can provide a slow-release source of phosphate ions.
- Ammonium phosphate and monoammonium phosphate are more commonly used in fertilizers due to their higher solubility and immediate availability of nutrients.
- Ammonium polyphosphate is similar in its slow-release properties but differs in its polymeric structure and specific applications in flame retardants and industrial processes.
This compound stands out due to its specific structural properties and versatile applications across various fields.
Propiedades
Número CAS |
13446-46-3 |
|---|---|
Fórmula molecular |
H4NO3P |
Peso molecular |
97.011 g/mol |
InChI |
InChI=1S/H3N.HO3P/c;1-4(2)3/h1H3;(H,1,2,3) |
Clave InChI |
PYCBFXMWPVRTCC-UHFFFAOYSA-N |
SMILES canónico |
[NH4+].[O-]P(=O)=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![(NE)-N-[(2-isoquinolin-1-ylphenyl)methylidene]hydroxylamine](/img/structure/B13732079.png)








